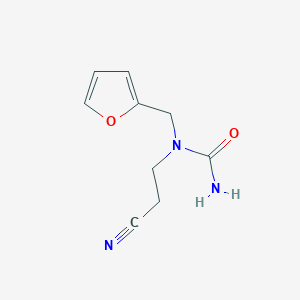

1-(2-Cyanoethyl)-1-(furan-2-ylmethyl)urea

Description

1-((2-Carbamoylguanidino)(furan-2-ylmethyl)urea is a synthetic urea derivative synthesized via the coupling of purified furfural (a biomass-derived aldehyde) with urea in the presence of sodium hydroxide . The compound is characterized by a furan-2-ylmethyl moiety linked to a urea backbone modified with a carbamoylguanidino group. Its structural elucidation was confirmed using FTIR, GC-MS, and NMR spectroscopy .

Properties

CAS No. |

21625-64-9 |

|---|---|

Molecular Formula |

C9H11N3O2 |

Molecular Weight |

193.20 g/mol |

IUPAC Name |

1-(2-cyanoethyl)-1-(furan-2-ylmethyl)urea |

InChI |

InChI=1S/C9H11N3O2/c10-4-2-5-12(9(11)13)7-8-3-1-6-14-8/h1,3,6H,2,5,7H2,(H2,11,13) |

InChI Key |

QMGUHCBICJTNQS-UHFFFAOYSA-N |

Canonical SMILES |

C1=COC(=C1)CN(CCC#N)C(=O)N |

Origin of Product |

United States |

Biological Activity

1-(2-Cyanoethyl)-1-(furan-2-ylmethyl)urea is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and antifungal applications. This article reviews the synthesis, characterization, and biological activity of this compound, drawing from various studies to provide a comprehensive overview.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of furan derivatives with urea in the presence of appropriate catalysts. Characterization techniques such as FTIR (Fourier Transform Infrared Spectroscopy), NMR (Nuclear Magnetic Resonance), and GC-MS (Gas Chromatography-Mass Spectrometry) are employed to confirm the structure and purity of the synthesized compound.

Table 1: Characterization Data

| Technique | Observed Values |

|---|---|

| FTIR | Characteristic peaks at 3300 cm (N-H stretch), 1650 cm (C=O stretch) |

| NMR | Chemical shifts indicating furan and cyanoethyl groups |

| GC-MS | Molecular ion peak at m/z = 195 confirming molecular formula CHNO |

Antimicrobial Properties

Recent studies have highlighted the broad-spectrum antimicrobial activity of this compound against various pathogens. Notably, it has shown effectiveness against Gram-positive and Gram-negative bacteria, including Escherichia coli and Staphylococcus aureus .

Table 2: Antimicrobial Activity Against Test Pathogens

| Pathogen | Minimum Inhibitory Concentration (MIC, µg/mL) | Activity Type |

|---|---|---|

| Escherichia coli | 50 | Bactericidal |

| Salmonella typhi | 60 | Bactericidal |

| Staphylococcus aureus | 70 | Bacteriostatic |

| Bacillus subtilis | >100 | No activity |

The compound demonstrated a bactericidal effect against E. coli and Salmonella typhi , while it exhibited a bacteriostatic effect against Staphylococcus aureus . However, it showed no activity against Bacillus subtilis , indicating a selective action based on bacterial type.

Case Studies

In one study, researchers synthesized various derivatives of furan-based ureas to evaluate their antimicrobial properties. The results indicated that modifications in the side chains significantly influenced the biological activity. Compounds with smaller side chains, such as cyanoethyl, enhanced absorption through microbial cell walls, thus improving efficacy.

Case Study Example

A comparative analysis was conducted to assess the effectiveness of this compound against standard antibiotics. The findings suggested that this compound could serve as a potential alternative or adjunct in antibiotic therapy, especially in cases of resistant bacterial strains.

Comparison with Similar Compounds

Key Properties :

- Bioactivity : Exhibits broad-spectrum antimicrobial activity against Gram-negative (e.g., Escherichia coli, Salmonella typhimurium) and Gram-positive (e.g., Staphylococcus aureus) pathogens, with minimal inhibitory concentrations (MIC) ranging from 0.1–100 mg/L and bactericidal effects at higher concentrations .

- Synthesis : Optimized yields are achieved by refluxing furfural (0.48 mol) with urea (0.63 mol) in water at 60°C, followed by NaOH addition and recrystallization .

Comparison with Structurally Similar Compounds

The antimicrobial efficacy and physicochemical properties of urea derivatives are highly dependent on substituent groups. Below is a comparison of 1-((2-Carbamoylguanidino)(furan-2-ylmethyl)urea with analogous compounds:

Structural Analogues and Their Bioactivities

Impact of Substituents on Bioactivity

- Carbamoylguanidino Group: This group in 1-((2-Carbamoylguanidino)(furan-2-ylmethyl)urea enhances hydrogen bonding with microbial cell membranes, contributing to its potency against Salmonella typhimurium (MIC: 0.01 mg/L) .

- Nitroaromatic Groups : Compounds like 1-Furfuryl-3-(3-nitrophenyl)urea likely exhibit stronger activity against drug-resistant strains due to electron-withdrawing nitro groups, which increase membrane permeability .

- Hydrophilic Groups : Derivatives with hydroxyacetyl substituents (e.g., 1-(Furan-2-ylmethyl)-3-(2-hydroxyacetyl)urea) may show improved aqueous solubility but reduced lipid membrane penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.